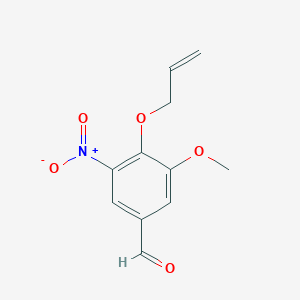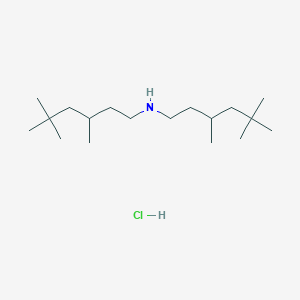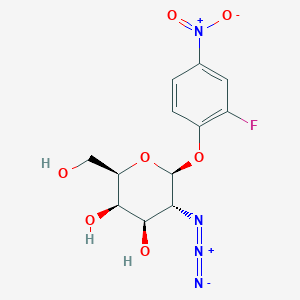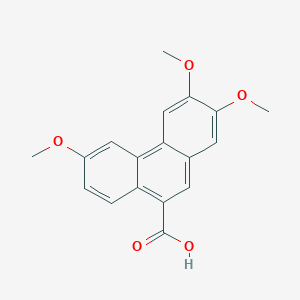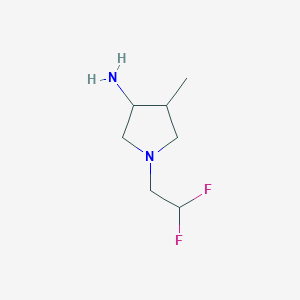![molecular formula C15H24ClNO4 B13843342 [2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylmethanol with a suitable halogenated butyl compound under basic conditions to form the intermediate. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like benzene or chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted phenyl compounds
Scientific Research Applications
Chemistry
In chemistry, [2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride is used as a reagent in organic synthesis. It can be employed in the preparation of complex molecules and as a building block for various chemical reactions .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have antibacterial, antifungal, or antiviral properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [2-Hydroxy-4-methoxyphenyl]methanone oxime
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
- Methanone, bis(2-hydroxy-4-methoxyphenyl)-
Uniqueness
What sets [2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24ClNO4 |
|---|---|
Molecular Weight |
317.81 g/mol |
IUPAC Name |
[2-hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C15H24NO4.ClH/c1-16(2,3)10-13(17)9-15(18)20-11-12-5-7-14(19-4)8-6-12;/h5-8,13,17H,9-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SWLXZPOOSRXHSJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=C(C=C1)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


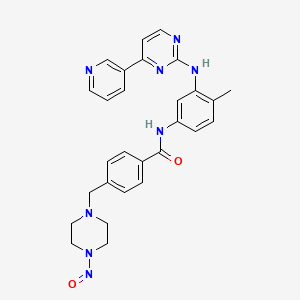
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
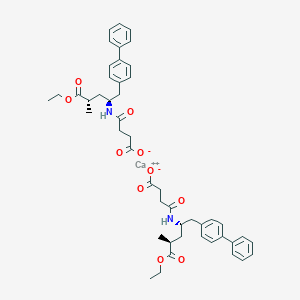
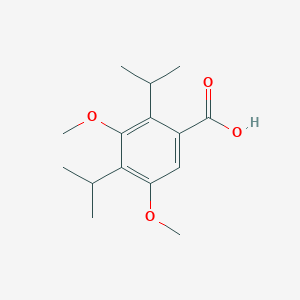
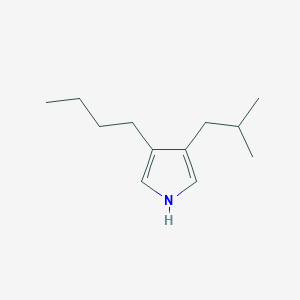
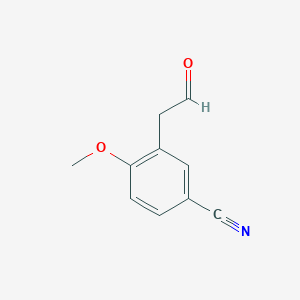
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
